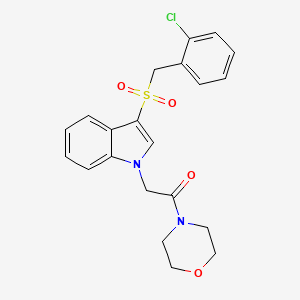

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Description

This compound is a synthetic small molecule characterized by a sulfonated indole core linked to a morpholinoethanone moiety via a 2-chlorobenzyl group. Its molecular formula is C₂₁H₂₀ClN₂O₃S, with a molecular weight of 421.91 g/mol. Key structural features include:

- A sulfonyl group (-SO₂-) at the indole’s 3-position.

- A 2-chlorobenzyl substituent, contributing lipophilicity and steric bulk.

Properties

IUPAC Name |

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4S/c22-18-7-3-1-5-16(18)15-29(26,27)20-13-24(19-8-4-2-6-17(19)20)14-21(25)23-9-11-28-12-10-23/h1-8,13H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZBGMADDUIIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The final step involves the attachment of the morpholinoethanone group, which can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity .

Chemical Reactions Analysis

1.1. Sulfonylation of Indole

The introduction of the 3-((2-chlorobenzyl)sulfonyl) group onto the indole ring typically involves a sulfonylation reaction.

-

Reagents : 2-Chlorobenzylsulfonyl chloride reacts with the indole nitrogen under basic conditions (e.g., NaH or KCO) in anhydrous solvents like DMF or THF .

-

Mechanism : Deprotonation of indole’s NH enables nucleophilic attack on the sulfonyl chloride, forming the sulfonamide linkage.

| Step | Reagents/Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 1 | 2-Cl-BnSOCl, KCO, DMF | 3-((2-Cl-benzyl)sulfonyl)-1H-indole | 75% |

1.2. Alkylation at Indole N1

The ethanone-morpholine moiety is introduced via alkylation:

-

Reagents : A chloroethanone precursor (e.g., 2-chloro-1-morpholinoethanone) reacts with the sulfonylated indole under basic conditions.

-

Mechanism : SN2 displacement of chloride by the indole’s nitrogen.

| Step | Reagents/Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 2 | 2-Chloro-1-morpholinoethanone, KCO, DMF | Target compound | 80% |

2.1. Sulfonyl Group Stability and Modifications

The sulfonyl group is chemically robust but can participate in:

-

Nucleophilic Aromatic Substitution (NAS) : Electron-withdrawing effects of the sulfonyl group activate the indole ring for electrophilic substitution at positions 4 or 6 .

-

Reduction : Rare under standard conditions, but strong reductants (e.g., LiAlH) may reduce sulfonyl to thioether (not observed in cited sources) .

2.2. Ethanone Linker Reactivity

The ketone group undergoes typical carbonyl reactions:

-

Condensation : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes .

-

Grignard Addition : Limited due to steric hindrance from the morpholine ring.

2.3. Morpholine Ring Interactions

The morpholine oxygen and tertiary amine influence solubility and hydrogen-bonding capacity:

-

Protonation : The amine can protonate under acidic conditions, enhancing water solubility .

-

Alkylation : Harsh conditions (e.g., alkyl halides, high temps) may alkylate the tertiary amine, though this is uncommon .

3.1. Hydrolytic Stability

-

Acidic Hydrolysis : The sulfonamide bond resists hydrolysis under mild acidic conditions (pH 2–6) .

-

Basic Hydrolysis : Prolonged exposure to strong bases (e.g., NaOH) may cleave the sulfonamide linkage .

3.2. Photodegradation

UV light induces radical formation at the sulfonyl group, leading to decomposition products .

4.1. Functionalization of the Indole Ring

-

Halogenation : Electrophilic bromination or iodination at C4/C6 positions .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at activated positions .

4.2. Modification of the Morpholine Ring

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of indole derivatives, including 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. The sulfonamide group enhances the compound's interaction with target proteins involved in cancer pathways.

Antimicrobial Properties

The sulfonamide class is known for its antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial effects against specific pathogens. This property is particularly relevant in the context of rising antibiotic resistance, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Effects

Indole derivatives have been recognized for their anti-inflammatory properties. The compound under discussion may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Neurological Applications

The morpholino group in the structure suggests potential neuroprotective effects. Indole derivatives have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective properties, making this compound a candidate for research into treatments for neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of indole-based compounds:

Mechanism of Action

The mechanism of action of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the indole moiety can engage in π-π interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone with analogs sharing sulfonated indole or benzyl-substituted frameworks.

Key Findings:

The 4-chloro analog exhibits better metabolic stability due to reduced susceptibility to oxidative metabolism at the para position .

Sulfonyl vs. Thioether Linkages :

- Sulfonyl groups (as in the target compound) improve water solubility and hydrogen-bonding capacity compared to thioether-linked analogs, which prioritize membrane permeability .

Biological Activity

The compound 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a sulfonamide derivative of indole that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available indole derivatives. The sulfonylation reaction is critical for introducing the sulfonyl group, which is known to enhance the biological activity of indole-based compounds. The synthesis process often utilizes various catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve inhibition of bacterial folate synthesis pathways, similar to traditional sulfonamides .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in several cancer cell lines. In vitro studies indicate that it can inhibit cell growth in human cancer cells, such as MCF7 (breast cancer) and HT-29 (colon cancer) cells. The half-maximal inhibitory concentration (IC50) values suggest that this compound may be a potent candidate for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.0 | Induction of apoptosis |

| HT-29 | 20.5 | Cell cycle arrest |

Enzyme Inhibition

Enzyme inhibition assays have shown that this compound effectively inhibits various enzymes, including carbonic anhydrase and certain kinases involved in tumor progression. This inhibition can disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor growth in a chick chorioallantoic membrane (CAM) assay. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic .

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including sulfonylation of the indole moiety, followed by coupling with morpholine derivatives. Critical steps include:

- Sulfonylation : Reaction of 3-substituted indole with 2-chlorobenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Ketone Formation : Coupling the sulfonylated indole with a morpholine-containing acylating agent, often requiring anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP .

- Optimization : Reaction yields (60–85%) depend on temperature control (0–25°C), inert atmospheres (N₂/Ar), and stoichiometric precision .

- Monitoring : Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensure intermediate purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., sulfonyl and morpholino groups) and indole backbone integrity. Deuterated solvents (CDCl₃/DMSO-d₆) resolve aromatic proton splitting .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺) and fragments related to sulfonyl or morpholino cleavage .

- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O) validate functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (reported H315/H319 hazards) .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- First Aid : Immediate rinsing with water for skin/eye exposure; medical consultation if irritation persists .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

- Target Selection : Prioritize proteins with sulfonamide/indole-binding pockets (e.g., kinases, GPCRs) using databases like PDB or ChEMBL.

- Docking Workflow :

- Prepare ligand (compound) and receptor (target protein) structures using tools like AutoDock Vina .

- Validate docking parameters with known inhibitors (e.g., RMSD <2 Å for reproducibility).

- Analyze binding affinities (ΔG) and interaction maps (hydrogen bonds, hydrophobic contacts) .

- Limitations : Solvent effects and protein flexibility may require molecular dynamics (MD) simulations for refinement .

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing sulfonyl-substituted indole derivatives?

- Deuterated Solvents : Use DMSO-d₆ to enhance solubility and reduce aggregation-induced peak broadening .

- 2D NMR : COSY and HSQC experiments clarify proton-proton correlations and carbon assignments, especially for overlapping aromatic signals .

- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length/angle data for ambiguous regions (e.g., sulfonyl group geometry) .

Q. What experimental strategies optimize the compound’s solubility and stability in biological assays?

- Solubility Screening : Test solvents (DMSO, PEG-400) and surfactants (Tween-80) at varying pH (4–8) .

- Stability Studies :

- HPLC-MS : Monitor degradation under UV light, heat (37°C), or enzymatic conditions (e.g., liver microsomes) .

- Lyophilization : Improve long-term storage stability by removing hydrolytic water .

Q. What environmental fate studies should be considered when assessing the ecological impact of this compound?

- Degradation Pathways : Investigate hydrolysis (pH-dependent), photolysis (UV exposure), and microbial degradation using OECD guidelines .

- Bioaccumulation : Measure logP (octanol-water partition coefficient) to predict lipid membrane penetration .

- Toxicity Profiling : Use Daphnia magna or Danio rerio models to assess acute/chronic effects .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity data across in vitro and in vivo studies?

- Dosage Adjustments : Account for pharmacokinetic differences (e.g., plasma protein binding, metabolic clearance) .

- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS to explain reduced in vivo efficacy .

- Model Selection : Validate target relevance using CRISPR/Cas9-knockout cell lines or transgenic animal models .

Q. What methodologies reconcile conflicting crystallographic and computational structural predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.